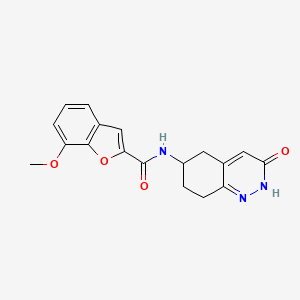

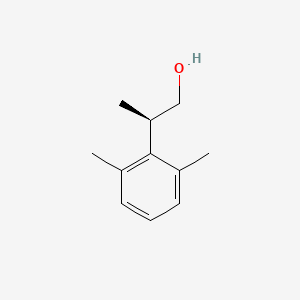

2-oxo-3-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-oxo-3-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Antiallergic Activity

- A study by Nohara et al. (1985) found that compounds including 2-oxo-3-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid derivatives exhibited significant antiallergic activity in tests conducted on rats. Particularly, derivatives bearing an isopropyl group showed superior activity, with some being notably more potent than conventional antiallergic drugs (Nohara et al., 1985).

Antibacterial Properties

- Palkar et al. (2017) synthesized novel compounds that included derivatives of 2-oxo-3-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, which displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were effective at non-cytotoxic concentrations (Palkar et al., 2017).

Angiotensin II Receptor Antagonistic Activities

- Kohara et al. (1996) reported the synthesis of benzimidazole-7-carboxylic acids bearing acidic heterocycles, including 2-oxo-3-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, which exhibited high affinity for the angiotensin II receptor. These compounds inhibited angiotensin II-induced pressor response, indicating potential for treating hypertension (Kohara et al., 1996).

Corrosion Inhibition

- Ammal et al. (2018) studied 1,3,4-oxadiazole derivatives including 2-oxo-3-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, which showed effectiveness in inhibiting corrosion of mild steel in acidic environments. This highlights its potential application in materials science, particularly in corrosion protection (Ammal et al., 2018).

Novel Synthesis Methods

- Chavan et al. (2007) synthesized new compounds, including those derived from 2-oxo-3-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, showing potential in developing new methods for synthesizing benzothiazole derivatives with antimicrobial properties (Chavan et al., 2007).

Propriétés

IUPAC Name |

2-oxo-3-propan-2-yl-1H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-6(2)13-9-5-7(10(14)15)3-4-8(9)12-11(13)16/h3-6H,1-2H3,(H,12,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRBUXIQHDAEIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=CC(=C2)C(=O)O)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-3-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2947612.png)

![2-(4-chlorophenyl)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2947613.png)

![7-(2-methoxyethyl)-N-(2-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2947619.png)

![4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2947626.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-N-methyl-N-(m-tolyl)thiophene-3-sulfonamide](/img/structure/B2947627.png)

![2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B2947630.png)